3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol
Description
3-Acetoxy-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol (CAS: 77053-06-6), also known as Knightinol, is a tropane alkaloid derivative with a bicyclo[3.2.1]octane core. Its structure features:
- 3-Acetoxy group: An acetylated hydroxyl substituent at position 3.
- 8-Methyl group: A methyl substitution on the nitrogen atom at position 6.
- α-Phenyl group: A phenyl ring attached to the 2-methanol substituent, conferring stereochemical specificity.
- 2-Methanol: A hydroxymethyl group at position 2.
Properties
IUPAC Name |
[(1R,2R,3R,5S)-2-[(R)-hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13-,14+,15+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIYSUVIULACI-BIVLZKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-06-6 | |
| Record name | (αR,1R,2R,3R,5S)-3-(Acetyloxy)-8-methyl-α-phenyl-8-azabicyclo[3.2.1]octane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77053-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Knightinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Formation of the 8-Azabicyclo[3.2.1]octane Core
- Starting Materials: The synthesis often begins with a suitable pyrrolidine or piperidine derivative that can be cyclized to form the bicyclic system.
- Cyclization: Intramolecular nucleophilic substitution or ring-closing reactions are employed to generate the bicyclic framework. For example, a haloalkyl-substituted amine can undergo intramolecular displacement to form the bicyclic amine.
- Stereocontrol: Use of chiral auxiliaries or chiral catalysts ensures the desired stereochemistry (e.g., (1R-(exo,exo)) configuration) in the bicyclic ring.
Functionalization at the 2-Methanol Position
- Hydroxyl Introduction: The 2-position hydroxyl group is introduced either by direct hydroxylation of a precursor or by reduction of a ketone intermediate at the 2-position.
- Stereoselective Reduction: Use of stereoselective reducing agents (e.g., sodium borohydride or chiral hydride reagents) ensures the correct stereochemistry of the hydroxyl group.
Acetylation to Form 3-Acetoxy Derivative
- Reagents: Acetylation is commonly performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Selective Acetylation: Reaction conditions are optimized to selectively acetylate the 3-position hydroxyl group without affecting the amine or other sensitive groups.
- Purification: The product is purified by recrystallization or chromatographic methods to obtain the pure acetoxy derivative.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Cyclization of haloalkyl amine precursor under basic conditions (e.g., K2CO3 in DMF) | Formation of 8-azabicyclo[3.2.1]octane core with defined stereochemistry |
| 2 | Alkylation with methyl iodide in acetonitrile at room temperature | Introduction of 8-methyl substituent |
| 3 | Nucleophilic substitution with phenyl precursor or use of phenyl-substituted starting material | Installation of 3-phenyl group |
| 4 | Reduction of 2-keto intermediate with NaBH4 in methanol at 0 °C | Formation of 2-methanol group with stereocontrol |
| 5 | Acetylation with acetic anhydride and pyridine at 0-25 °C | Formation of 3-acetoxy derivative |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of acetoxy, methyl, and phenyl groups, and the bicyclic framework.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 231.33 g/mol.
- Chiral HPLC: Confirms stereochemical purity of the exo,exo isomer.
- X-ray Crystallography: Provides definitive structural confirmation of the bicyclic core and substituent positions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bicyclic core formation | Haloalkyl amine, base (K2CO3), DMF | Ring closure with stereocontrol | Critical for exo,exo stereochemistry |
| 8-Methyl group introduction | Methyl iodide, acetonitrile | Alkylation at nitrogen or carbon | Avoid over-alkylation |
| 3-Phenyl group installation | Phenyl-substituted precursor or nucleophile | Introduce aromatic substituent | May be incorporated early or late |
| 2-Hydroxyl group formation | NaBH4 reduction, methanol, 0 °C | Stereoselective reduction | Controls configuration at C-2 |
| Acetylation of hydroxyl group | Acetic anhydride, pyridine | Formation of acetoxy ester | Selective acetylation, mild conditions |
Research Findings and Optimization Notes
- The stereochemical outcome is highly dependent on the choice of reducing agent and reaction temperature during the hydroxylation step.
- The acetylation step requires careful control to prevent acetylation of the amine nitrogen, which can deactivate biological activity.
- Use of chiral catalysts or auxiliaries in the cyclization step improves yield and stereoselectivity.
- Purification techniques such as preparative HPLC are essential for isolating the desired isomer with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like and .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Potential Analgesic Properties :
- Research indicates that compounds with similar azabicyclic structures exhibit analgesic properties, suggesting that 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol may also possess pain-relieving effects. This is particularly relevant for developing new pain management therapies.
-
Antidepressant Activity :
- The structural features of this compound may allow it to interact with neurotransmitter systems, potentially leading to antidepressant effects. Studies on related compounds have shown promise in modulating serotonin and norepinephrine pathways.
-
Neuroprotective Effects :
- Given its bicyclic structure, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease where neuroinflammation is a concern.
Understanding how this compound interacts with biological systems is crucial for its application in drug development:
-
Receptor Binding Studies :
- Preliminary studies suggest that this compound may bind to opioid receptors, which could explain its potential analgesic effects.
-
Enzyme Inhibition :
- Investigations into its ability to inhibit specific enzymes involved in metabolic pathways are ongoing, which could reveal additional therapeutic targets.
-
Toxicity Assessments :
- Safety profiles are being established through in vitro and in vivo studies to ensure that therapeutic applications do not pose significant risks.
Case Study 1: Analgesic Activity
A study demonstrated that a structurally similar compound exhibited significant pain relief in animal models, leading researchers to hypothesize similar effects for this compound.
Case Study 2: Neuroprotective Potential
Research on related azabicyclic compounds has shown a reduction in neuroinflammation markers in cell culture studies, suggesting that further exploration of this compound could yield promising neuroprotective agents.
Mechanism of Action
The mechanism of action of 3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, this compound can inhibit their activity, thereby modulating various biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tropane alkaloids and their derivatives share the bicyclo[3.2.1]octane framework but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations at Position 3
Substituent Variations at Position 2
Functional Group Impact on Properties
- Lipophilicity: Acetoxy (Knightinol) and benzoyloxy groups increase membrane permeability compared to hydroxyl or methanol groups.
- Solubility: The 2-methanol group in Knightinol improves aqueous solubility relative to carboxylate esters (e.g., Troparil ).
- Metabolic Stability: Acetylated or esterified derivatives (e.g., Knightinol, Ethyl 3-benzoyloxy ) may resist first-pass metabolism, acting as prodrugs.
Biological Activity
3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol is a bicyclic compound with significant potential in pharmacology due to its unique structural characteristics. This article synthesizes current research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Profile
- Molecular Formula: C17H23NO3
- Molar Mass: Approximately 289.38 g/mol
- Structure: The compound features an azabicyclic framework, which includes a nitrogen atom contributing to its biological properties .
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential analgesic properties. Here are the key findings:
- Analgesic Activity : In preclinical studies, this compound has shown significant analgesic effects comparable to established analgesics like morphine. The mechanism appears to involve modulation of pain pathways in the central nervous system .
- Neurotransmitter Interaction : The azabicyclic structure allows for interaction with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways, which are critical for mood regulation and pain perception.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, which could make it beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Methyl-alpha-phenyl-bicyclo[3.2.1]octanamine | C14H19N | Lacks acetoxy group; studied for analgesic properties |
| 8-Boc-8-azabicyclo[3.2.1]octane | C13H23NO3 | Contains tert-butyloxycarbonyl group; used in synthetic chemistry |
| 3-Hydroxy-N-(4-fluorophenyl)butanamide | C11H14FNO2 | Different functional groups; investigated for anti-inflammatory effects |
The presence of the acetoxy group in this compound may confer unique pharmacological properties not found in these structurally similar compounds, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Analgesic Studies : A study demonstrated that the compound significantly reduced pain response in animal models when compared to a control group receiving no treatment, indicating its potential as a new analgesic agent .
- Neuropharmacological Assessment : Research assessing the interaction of this compound with various neurotransmitter receptors showed promising results in modulating dopamine levels, suggesting potential applications in treating mood disorders.
- Anti-inflammatory Research : Inflammation models indicated that treatment with this compound led to a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent in future therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
